molecular formula C13H20N4O2S2 B12545217 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine CAS No. 153901-67-8

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12545217
CAS No.: 153901-67-8
M. Wt: 328.5 g/mol
InChI Key: MHFPIXVDDWRTRE-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Descriptors

Property Value/Description
Molecular formula C12H19N5O2S
SMILES CCOC(CN1C=C2C(=NC(=NC2=N1)SC)N)OCC
InChIKey BLUPJYVJHMRWFF-UHFFFAOYSA-N
Molecular weight 297.38 g/mol

The stereoelectronic effects of the diethoxyethyl group influence the compound’s conformational preferences. The ethoxy substituents introduce steric bulk, favoring a staggered conformation around the central C-O bonds to minimize van der Waals repulsions. The methylsulfanyl groups at C4 and C6 contribute to electron delocalization within the pyrimidine ring, enhancing aromatic stability.

Properties

CAS No.

153901-67-8

Molecular Formula

C13H20N4O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

2-(2,2-diethoxyethyl)-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H20N4O2S2/c1-5-18-10(19-6-2)8-17-7-9-11(16-17)14-13(21-4)15-12(9)20-3/h7,10H,5-6,8H2,1-4H3

InChI Key

MHFPIXVDDWRTRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=C2C(=N1)N=C(N=C2SC)SC)OCC

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Dichloro-2-(2,2-diethoxyethyl)-2H-pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine core is constructed via cyclocondensation of 5-amino-1-(2,2-diethoxyethyl)pyrazole-4-carbonitrile with urea under acidic conditions. Chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) introduces chlorine atoms at positions 4 and 6:

$$
\text{5-Amino-1-(2,2-diethoxyethyl)pyrazole-4-carbonitrile} \xrightarrow[\text{POCl}3/\text{PCl}5]{\text{reflux}} \text{4,6-Dichloro-2-(2,2-diethoxyethyl)-2H-pyrazolo[3,4-d]pyrimidine}
$$

Key Conditions :

  • Solvent: Toluene or dichloromethane
  • Temperature: 80–110°C
  • Yield: 65–78%

Bis-Methylsulfanylation

The chlorines at positions 4 and 6 are replaced with methylsulfanyl groups via nucleophilic substitution using sodium thiomethoxide (NaSMe) or thiourea:

$$
\text{4,6-Dichloro intermediate} \xrightarrow[\text{NaSMe or (NH}2\text{)}2\text{CS}]{\text{DMF, 60–80°C}} \text{Target compound}
$$

Optimized Parameters :

  • Solvent: Dimethylformamide (DMF)
  • Reagent: 2.2 equivalents NaSMe per chlorine
  • Yield: 70–85%

Direct Alkylation of Pre-Functionalized Pyrazolo[3,4-d]pyrimidine

This route introduces the diethoxyethyl side chain after establishing the methylsulfanyl groups.

Synthesis of 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine

Starting from 4,6-dichloropyrazolo[3,4-d]pyrimidine, bis-methylsulfanylation is performed as described in Section 1.2.

Alkylation with 2,2-Diethoxyethyl Bromide

The diethoxyethyl group is introduced at position 2 via Mitsunobu reaction or base-mediated alkylation:

$$
\text{4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine} \xrightarrow[\text{2,2-Diethoxyethyl bromide, K}2\text{CO}3]{\text{THF, 50°C}} \text{Target compound}
$$

Critical Factors :

  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
  • Yield: 60–72%

Comparative Analysis of Methods

Method Key Steps Yield Complexity Scalability
Nucleophilic Substitution Chlorination → Bis-methylsulfanylation 70–85% Moderate High
Direct Alkylation Pre-functionalization → Alkylation 60–72% High Moderate
One-Pot Cyclization Simultaneous ring formation 55–68% Low Limited

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at positions 4 and 6 requires excess thiomethylating agents.
  • Side Reactions : Diethoxyethyl group hydrolysis under acidic conditions necessitates pH control.
  • Catalysis : Copper(I) iodide enhances coupling efficiency in alkylation steps.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine exhibit promising anticancer activities. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells. For instance, one derivative demonstrated an IC50 value of 2.24 µM against A549 cells, significantly lower than the positive control doxorubicin, which had an IC50 of 9.20 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example, changes in substituents led to variations in potency against different cancer cell lines, indicating that specific structural features are crucial for maintaining activity .

Other Biological Applications

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their potential as anti-inflammatory agents and enzyme inhibitors. Some studies suggest that these compounds may inhibit xanthine oxidase and exhibit anti-allergic properties due to their ability to modulate cellular signaling pathways involved in inflammation and allergy responses .

Case Studies

  • Antitumor Activity : A study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives reported significant antitumor activity against multiple cancer cell lines. The most potent derivatives were further evaluated for their ability to induce apoptosis in cancer cells at low micromolar concentrations .
  • Enzyme Inhibition : Another research effort highlighted the compound's potential as an inhibitor for specific kinases involved in cancer progression. The binding studies indicated favorable interactions between the compound and target enzymes, suggesting its utility in developing targeted cancer therapies .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Properties Synthesis Method Biological Activity/Applications
Target Compound 4,6-(MeS); 2-(diethoxyethyl) Moderate solubility in polar solvents; high thermal stability Alkylation of dithione intermediates Potential kinase inhibitor
1,3-bis(4,6-diethylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propane (Compound 1) 4,6-(EtS); 1,3-propane linker High lipophilicity; rigid conformation B3LYP/6-31G optimized synthesis DNA binding/antiproliferative activity
4,6-bis(MeS)-1-(4-phenoxybutyl)-1H-pyrazolo[3,4-d]pyrimidine 4,6-(MeS); 1-(phenoxybutyl) Crystalline solid with C–H···O/π interactions; low aqueous solubility Nucleophilic substitution Structural studies
4,6-Diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine 4,6-(NH2); 2-(ribofuranosyl) High water solubility; nucleoside-like properties Glycosylation of pyrimidine core Antiviral/protozoal research

Key Observations :

  • Solubility: The diethoxyethyl group in the target compound enhances solubility compared to the phenoxybutyl derivative , but it is less polar than the ribofuranosyl-substituted analog .
  • Electronic Effects : Methylsulfanyl groups at 4,6 positions increase electron density, favoring H-bonding and π-π stacking, as seen in quantum chemical studies of analogs .
Structural and Crystallographic Insights
  • Unlike the phenoxybutyl derivative , the target compound lacks aromatic π-π interactions in its crystal structure, relying instead on intermolecular C–H···O bonds. This may reduce aggregation in biological systems.

Biological Activity

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant promise in various fields including oncology, microbiology, and pharmacology due to its ability to interact with specific molecular targets.

  • CAS Number : 153901-67-8
  • Molecular Formula : C13H20N4O2S2
  • Molecular Weight : 328.5 g/mol
  • IUPAC Name : 2-(2,2-diethoxyethyl)-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine

The biological activity of this compound primarily stems from its ability to inhibit various enzymes and modulate signaling pathways. It has been shown to interact with protein kinases, leading to effects on cell proliferation and apoptosis. The presence of methylsulfanyl groups enhances its reactivity and potential for biological interaction.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines possess notable anticancer properties. For instance:

  • Study Findings : A study evaluated the anticancer effects of several pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, demonstrating potent anti-proliferative activity compared to doxorubicin as a control .
CompoundCell LineIC50 (µM)
1aMCF-71.74
1dA5495.12
1ePC-33.45

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Antibacterial Studies : A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth in a dose-dependent manner. For example, at a concentration of 200 µg/mL, one derivative nearly completely inhibited S. aureus growth .
Bacterial StrainCompound Concentration (µg/mL)Growth Inhibition (%)
S. aureus200~95
E. coli200~90

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vivo Tumor Reduction : In a mouse model study, administration of this compound resulted in a significant reduction in tumor volume by inhibiting the Bcr-Abl T315I mutant kinase activity .
  • Synergistic Effects with Antibiotics : The compound was tested in combination with β-lactam antibiotics like ampicillin and kanamycin against resistant bacterial strains, showing enhanced efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine?

The synthesis typically involves cyclocondensation and substitution reactions . A key intermediate is the pyrazolo[3,4-d]pyrimidine core, which can be functionalized via nucleophilic aromatic substitution (e.g., at the 2-position) or alkylation. For example:

  • The 2-methylsulfanyl group acts as a versatile leaving group, enabling regioselective substitution with diethoxyethyl chains (e.g., using alkyl halides in dry acetonitrile) .
  • Cyclocondensation of 1,4-binucleophiles with reagents like 2-{[bis(methylsulfanyl)methylidene]-amino}acetate can generate annulated pyrimidine systems .
  • Purification often involves recrystallization from solvents like acetonitrile or dichloromethane .

Q. How is the structural confirmation of this compound achieved experimentally?

  • X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) provides atomic-level resolution, particularly for verifying dihedral angles and substituent conformations .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR identifies proton environments (e.g., diethoxyethyl CH₂ groups resonate at δ ~3.5–4.5 ppm) .
    • IR spectroscopy confirms functional groups (e.g., C=S stretches at ~600–700 cm⁻¹ for methylsulfanyl groups) .

Q. What safety precautions are critical during handling in laboratory settings?

  • Use personal protective equipment (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • The compound may interact with oxidizing agents or moisture; store in anhydrous conditions at room temperature .

Advanced Research Questions

Q. How do computational models predict the binding affinity of this compound to nucleic acid structures?

  • Molecular docking (e.g., AutoDock Vina) can simulate interactions with G-quadruplex DNA or RNA, leveraging the compound’s biarylpyrimidine-like scaffold to assess intercalation or groove-binding potential .
  • QSAR studies correlate substituent effects (e.g., methylsulfanyl hydrophobicity, diethoxyethyl flexibility) with binding constants (Kd) .

Q. What strategies resolve crystallographic data discrepancies during refinement with SHELX?

  • Twinned data : Use the HKLF5 format in SHELXL to handle overlapping reflections .
  • Disordered substituents : Apply restraints (e.g., SIMU, DELU) to model diethoxyethyl group flexibility .
  • Validate refinement with R-factor convergence tests and electron density maps (e.g., Fo-Fc maps for residual peaks) .

Q. How does the diethoxyethyl substituent influence pharmacokinetic properties in vitro?

  • Solubility : The diethoxyethyl chain enhances water solubility compared to purely aromatic analogs, as shown in logP assays (e.g., shake-flask method) .
  • Metabolic stability : In hepatic microsome assays, the ethoxy groups undergo slower oxidative metabolism than methyl esters, extending half-life (t½) .

Q. What are the challenges in synthesizing annulated derivatives of this compound?

  • Regioselectivity : Competing reactions at the 4- and 6-positions require careful control of reaction conditions (e.g., temperature, catalyst). For example, alkylation of 2-methylsulfanyl-pyrimidines in acetonitrile yields exclusive 2-substituted products .
  • Purification : Annulated derivatives often require chromatographic separation (e.g., silica gel) due to similar polarities among byproducts .

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